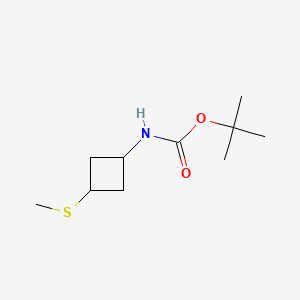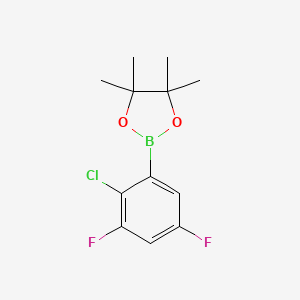
2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chlorodifluorophenyl group. It is often used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3,5-difluorophenylboronic acid with a dioxaborolane derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by palladium-based catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic ester with aryl or vinyl halides.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions, particularly those involving the boronic ester group. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The chlorodifluorophenyl group can also interact with biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-3,5-difluorophenyl)boronic acid: Similar in structure but lacks the dioxaborolane ring, making it less versatile in certain chemical reactions.
(2-Chloro-3,5-difluorophenyl)(thiomorpholino)methanone: Contains a thiomorpholine group instead of the dioxaborolane ring, leading to different reactivity and applications.
(2-Chloro-3,5-difluorophenyl)methanol: Lacks the boronic ester group, limiting its use in coupling reactions.
Uniqueness
2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a chlorodifluorophenyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C12H14BClF2O2 |
|---|---|
Peso molecular |
274.50 g/mol |
Nombre IUPAC |
2-(2-chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,1-4H3 |
Clave InChI |
FLYTWEFEWAUJGC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
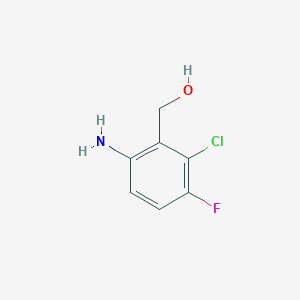

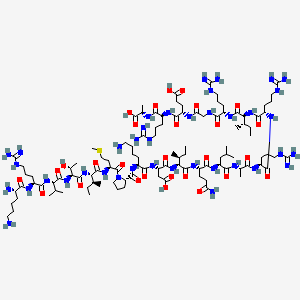
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
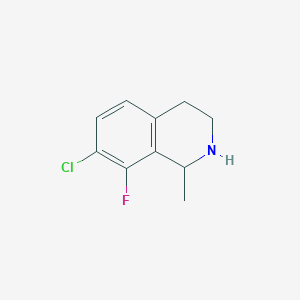
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
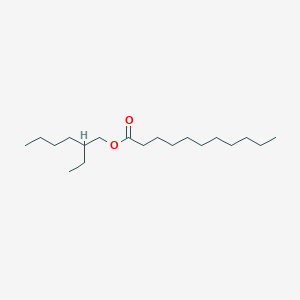
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
